1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one
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Overview
Description
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Scientific Research Applications
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-(4-Difluoromethoxy-3-methoxyphenyl)propan-1-one: Similar structure but with a propanone group instead of ethanone.
1-(4-Difluoromethoxyphenyl)ethan-1-one: Lacks the methoxy group on the phenyl ring.
1-(4-Methoxyphenyl)ethan-1-one: Lacks the difluoromethoxy group. These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOLCFYMAUUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101975-20-6 |
Source
|
Record name | 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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